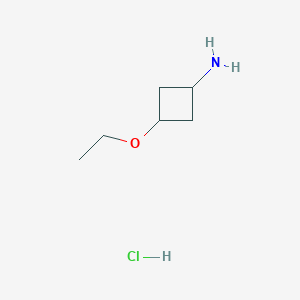

3-Ethoxycyclobutan-1-amine hydrochloride

Description

Significance of Four-Membered Carbocycles as Molecular Frameworks in Synthetic Chemistry

Four-membered carbocycles, or cyclobutanes, hold a unique position in synthetic chemistry due to their inherent ring strain, which is approximately 26.3 kcal/mol. nih.gov This characteristic, while making their synthesis challenging, also imparts distinct reactivity and three-dimensional structures that are highly sought after in medicinal chemistry and materials science. nih.govru.nllifechemicals.com The puckered conformation of the cyclobutane (B1203170) ring allows for precise spatial arrangement of substituents, influencing the molecule's interaction with biological targets. nih.govnih.gov

The introduction of a cyclobutane moiety into a molecule can confer several advantageous properties. It can act as a conformational lock, restricting the flexibility of a molecule to favor a bioactive conformation. ru.nllifechemicals.com Furthermore, cyclobutanes can enhance metabolic stability, serve as replacements for larger cyclic systems, and fill hydrophobic pockets in protein binding sites. nih.govnih.gov Unlike more reactive small rings like cyclopropanes, cyclobutanes exhibit relative chemical inertness, making them robust frameworks in complex molecular designs. nih.govru.nl Their utility is demonstrated in a number of marketed drugs, including the hepatitis C treatment Boceprevir and the anticancer agent Carboplatin, highlighting their importance in pharmaceutical development. lifechemicals.com

Overview of Substituted Cyclobutanamines as Key Intermediates for Complex Molecular Architectures

Within the class of functionalized cyclobutanes, substituted cyclobutanamines are particularly valuable as key intermediates. The amine group provides a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. These compounds serve as crucial building blocks in the synthesis of biologically active molecules. researchgate.net

The synthesis of substituted cyclobutanamines can be achieved through various methods, including the reduction of cyclobutanones or through multi-step sequences involving cycloaddition reactions. researchgate.net The specific substituents on the cyclobutane ring, such as the ethoxy group in 3-Ethoxycyclobutan-1-amine hydrochloride, can significantly influence the compound's physicochemical properties, including lipophilicity and polarity. This modulation is critical in drug discovery for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of substituents on the cyclobutanamine scaffold allows chemists to fine-tune the properties of the final molecule for specific applications.

Chemical and Physical Properties

Below are the key chemical and physical properties of 3-Ethoxycyclobutan-1-amine hydrochloride.

| Property | Value |

| CAS Number | 1408076-38-9 calpaclab.comlabsolu.ca |

| Molecular Formula | C6H14ClNO calpaclab.comlabsolu.ca |

| Molecular Weight | 151.63 g/mol calpaclab.comlabsolu.ca |

| Purity | ≥97% calpaclab.comlabsolu.ca |

| Physical Form | Powder sigmaaldrich.com |

| IUPAC Name | 3-ethoxycyclobutan-1-amine;hydrochloride |

Comparative Data of Cyclobutane Amine Derivatives

The properties of 3-Ethoxycyclobutan-1-amine hydrochloride can be better understood when compared with its analogs. The following table provides a comparison with a related cyclobutane derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Key Properties/Applications |

| 3-Ethoxycyclobutan-1-amine hydrochloride | C6H13NO·HCl | 151.64 | Ethoxy (C₂H₅O) at C3 | High patent activity; potential drug intermediate. |

| 3-Cyclohexylcyclobutan-1-amine hydrochloride | C10H20ClN | 189.73 | Cyclohexyl (C₆H₁₁) at C3 | Used in pharmaceuticals and material science. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSGSZYRXASUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxycyclobutan 1 Amine Hydrochloride and Analogous Cyclobutanamine Derivatives

General Approaches for Cyclobutane (B1203170) Ring Construction

The inherent ring strain of cyclobutanes necessitates specialized synthetic methods for their construction. Key strategies include cycloadditions, radical cyclizations, and ring expansions or contractions, each offering unique advantages in terms of stereocontrol and substrate scope.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions, which involve the union of two doubly bonded systems to form a four-membered ring, stand as a cornerstone of cyclobutane synthesis. These reactions can be promoted through various means, including photochemical, organocatalytic, and Lewis acid-catalyzed methods.

Photochemical [2+2] Cycloaddition: This classic approach utilizes light to excite an alkene to a higher energy state, facilitating its cycloaddition with another alkene. The reaction often proceeds through a triplet state, leading to a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. Common sensitizers like acetone and benzophenone are often employed to promote the formation of the triplet state. This method has been widely used in the synthesis of natural products containing cyclobutane rings.

Organocatalytic [2+2] Cycloaddition: In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. In the context of cyclobutane formation, aminocatalysis can be used to activate α,β-unsaturated aldehydes or ketones towards a formal [2+2] cycloaddition. This often proceeds through a tandem iminium-enamine activation mechanism, allowing for the construction of highly functionalized and enantioenriched cyclobutane derivatives.

Lewis Acid Catalyzed [2+2] Cycloaddition: Lewis acids can catalyze [2+2] cycloadditions by activating one of the alkene components, making it more susceptible to nucleophilic attack by the other alkene. This approach can lead to high levels of diastereoselectivity and, in some cases, can even reverse the diastereoselectivity observed in thermal reactions. For instance, the use of Lewis acids can significantly improve the yield and diastereomeric ratio in the cycloaddition of ketenes and alkenes.

| Method | Catalyst/Promoter | Key Intermediates | Stereocontrol |

|---|---|---|---|

| Photochemical | UV light, Sensitizers (e.g., acetone, benzophenone) | Excited state alkene, 1,4-diradical | Often dependent on substrate geometry |

| Organocatalytic | Chiral amines (e.g., proline derivatives) | Iminium ion, enamine | High enantioselectivity achievable |

| Lewis Acid Catalyzed | Lewis acids (e.g., EtAlCl₂, TiCl₄) | Lewis acid-alkene complex | High diastereoselectivity achievable |

Radical Cyclization Strategies

Radical cyclizations provide an alternative pathway to cyclobutanes, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double bond. A notable example is the photoredox-catalyzed deboronative radical addition-polar cyclization cascade, which allows for the synthesis of structurally diverse cyclobutanes from readily available alkylboronic esters. This method proceeds through a single-electron transfer induced deboronative radical addition to an electron-deficient alkene, followed by a polar 4-exo-tet cyclization.

Ring Contraction Reactions (e.g., from Pyrrolidines via Nitrogen Extrusion)

The transformation of five-membered rings into four-membered rings offers a unique entry to the cyclobutane skeleton. A prominent example is the stereospecific contraction of pyrrolidines to cyclobutanes. smolecule.comresearchgate.net This process can be mediated by iodonitrene chemistry, which involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine (B122466) to form a reactive 1,1-diazene intermediate. organic-chemistry.org Subsequent extrusion of nitrogen gas generates a 1,4-biradical, which rapidly undergoes C-C bond formation to yield the cyclobutane product. researchgate.netacs.org This method is notable for its stereospecificity, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. smolecule.comresearchgate.net

The proposed mechanism for this transformation is as follows:

Formation of 1,1-diazene: The pyrrolidine reacts with an in-situ generated iodonitrene species.

Nitrogen Extrusion: The 1,1-diazene intermediate eliminates a molecule of nitrogen (N₂), forming a 1,4-biradical.

Cyclization: The 1,4-biradical undergoes rapid intramolecular cyclization to form the cyclobutane ring.

Ring Expansion Methodologies (e.g., from Cyclopropyl and Cyclobutyl Derivatives)

Ring expansion reactions provide another powerful strategy for the synthesis of cyclobutanes, often from more readily accessible three-membered rings. For instance, cyclopropylcarbinyl systems can undergo rearrangement to form cyclobutanes. This can be initiated by the formation of a carbocation adjacent to the cyclopropane ring, which then triggers a rearrangement to the more stable cyclobutyl cation.

Similarly, cyclobutyl derivatives can undergo ring expansion to form larger rings, though this is less common for the synthesis of the cyclobutane ring itself. However, rearrangements of substituted cyclobutanes can be synthetically useful. For example, the acid-catalyzed ring expansion of chiral cyclobutyl derivatives has been reported for the synthesis of various strained carbocyclic and heterocyclic compounds.

Specific Synthetic Routes for Ethoxy-Substituted Cyclobutanamines

The synthesis of 3-Ethoxycyclobutan-1-amine hydrochloride requires a multi-step approach that first establishes the ethoxy-substituted cyclobutane core, followed by the introduction of the amine functionality and subsequent salt formation.

Synthesis of 3-Ethoxycyclobutane Precursors and Related Intermediates

A key precursor for the synthesis of 3-Ethoxycyclobutan-1-amine is 3-ethoxycyclobutanone. An efficient method for the preparation of 2-monosubstituted 3-ethoxycyclobutanones involves the [2+2] cycloaddition of a ketene, generated in situ from a carboxylic acid chloride, with ethyl vinyl ether. The choice of base is crucial for the success of this reaction, with sterically hindered amines such as diisopropylethylamine or 2,6-lutidine providing improved yields compared to triethylamine.

| Carboxylic Acid Chloride | Base | Yield of 3-Ethoxycyclobutanone derivative (%) |

|---|---|---|

| Phenylacetyl chloride | Triethylamine | 7 |

| Phenylacetyl chloride | Diisopropylethylamine | 75 |

| Phenylacetyl chloride | 2,6-Lutidine | 85 |

Once 3-ethoxycyclobutanone is obtained, the amine group can be introduced via reductive amination. This widely used reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid.

Introduction and Functionalization of Amine and Ethoxy Moieties on Cyclobutane Scaffolds

The construction of 3-ethoxycyclobutan-1-amine and its analogs involves the precise installation of both an amine and an ethoxy group onto the cyclobutane framework. Various synthetic strategies can be employed to achieve this, often by functionalizing a pre-formed cyclobutane ring or by incorporating the desired functionality during the ring-forming step.

One of the most common methods for creating the cyclobutane skeleton is the [2+2] cycloaddition reaction between two π-systems, such as an alkene and a ketene or an allenoate and an alkene. nih.gov For instance, a [2+2] cycloaddition can yield a cyclobutanone (B123998), which serves as a versatile intermediate. This cyclobutanone can then be subjected to further modifications. The ethoxy group can be introduced via reactions such as alkylation using ethyl halides. smolecule.com The amine group can be installed through reductive amination of the cyclobutanone, where the ketone is converted to an amine in the presence of an ammonia source and a reducing agent.

Another powerful approach involves C–H functionalization logic, which uses a directing group to guide the installation of substituents at specific C–H bonds. nih.gov For a cyclobutane precursor with a carbonyl group, this functionality can act as a latent directing group to control the facial installation of desired groups, simplifying challenges related to stereochemistry. nih.gov

Furthermore, ring contraction methodologies offer an alternative route. For example, a highly stereoselective synthesis of substituted cyclobutanes can be achieved from readily accessible pyrrolidines through iodonitrene chemistry, which proceeds via a 1,4-biradical intermediate. ntu.ac.uk This method demonstrates excellent transfer of stereochemical information from the starting material to the cyclobutane product. ntu.ac.uk

The functionalization can also be achieved through cascade reactions. An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition provides a concise route to chiral cyclobutanes, demonstrating a method where an ether linkage is incorporated within a sophisticated synthetic sequence. acs.orgnih.gov

Table 1: General Strategies for Functionalizing Cyclobutane Scaffolds

| Strategy | Description | Key Intermediates | Relevant Reactions |

|---|---|---|---|

| [2+2] Cycloaddition | Formation of a cyclobutane ring from two alkene components. nih.gov | Cyclobutanones, Cyclobutane esters | Ketenecycloadditions, Photocycloadditions |

| Reductive Amination | Conversion of a ketone (cyclobutanone) to an amine. | Imines, Enamines | Reaction with NH₃/H₂, NaBH₃CN |

| C-H Functionalization | Direct installation of functional groups at C-H bonds, often guided by a directing group. nih.gov | Carbonyl-substituted cyclobutanes | Palladium-catalyzed cross-coupling |

| Ring Contraction | Synthesis of a cyclobutane from a larger ring system (e.g., pyrrolidine). ntu.ac.uk | Pyrrolidine derivatives | Nitrogen extrusion, Radical cyclization |

| Cascade Reactions | A multi-step reaction sequence where subsequent reactions occur without isolating intermediates. acs.orgnih.gov | Chiral dienes | Asymmetric allylic etherification |

Formation of Hydrochloride Salts in the Synthesis of Cyclobutanamines

The final step in the synthesis of many amine-containing active pharmaceutical ingredients and chemical reagents is the formation of a salt, most commonly a hydrochloride salt. smolecule.comyoutube.com This process is employed for several reasons, including improved stability, crystallinity, and aqueous solubility, which can facilitate purification and handling. youtube.comnih.gov

The formation of a cyclobutanamine hydrochloride, such as 3-ethoxycyclobutan-1-amine hydrochloride, is a straightforward acid-base reaction. The free base form of the cyclobutanamine, which contains a basic nitrogen atom with a lone pair of electrons, acts as a Lewis base. When reacted with a strong mineral acid like hydrochloric acid (HCl), the nitrogen atom is protonated. youtube.com

The reaction involves the addition of hydrochloric acid to the amine. youtube.com The nitrogen atom donates its lone pair of electrons to a proton (H+) from HCl, forming a new nitrogen-hydrogen bond. This results in a positively charged ammonium ion (a cyclobutylammonium ion) and a negatively charged chloride ion (Cl-). youtube.com These oppositely charged ions are held together by electrostatic attraction, forming an ionic salt. youtube.com This conversion from a covalent compound to an ionic one often leads to the formation of a crystalline solid that can be easily isolated from the reaction mixture by filtration. youtube.comnih.gov

Typically, this salt formation is carried out by treating a solution of the amine in an organic solvent (e.g., dichloromethane, ether) with a solution of anhydrous HCl. nih.gov The resulting hydrochloride salt often precipitates from the solution and can be collected. nih.gov The process is reversible; the free base can be regenerated by treatment with a strong base, such as sodium hydroxide (NaOH). youtube.com

Chemo- and Regioselective Considerations in the Synthesis of Substituted Cyclobutanes

The synthesis of polysubstituted cyclobutanes requires precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs). The development of selective synthetic methods is crucial for accessing specific isomers, such as the 1,3-substitution pattern found in the target molecule.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of cyclobutane synthesis, this is critical when multiple reactive sites are present. For example, visible-light photocatalysis has been used for the intermolecular cross [2+2] cycloaddition of enynes with alkenes. nih.govdatapdf.com By using a photosensitizer, the enyne can be selectively excited to its triplet state, which then reacts with the ground-state alkene, leaving other potentially reactive groups untouched. datapdf.com This method demonstrates high functional group tolerance. nih.gov

Regioselectivity is concerned with the orientation of the reactants during bond formation. In [2+2] cycloaddition reactions, controlling the regioselectivity is essential to avoid the formation of undesired isomeric products. For instance, a Lewis acid-mediated approach has been developed for the regio- and chemoselective synthesis of highly substituted spirocyclic cyclobutanes. nih.gov This method involves a cascade sequence where the cyclobutane framework is constructed through a regioselective head-to-head interaction of allene intermediates. nih.gov Similarly, copper-catalyzed hydroboration of difluoroalkyl-substituted internal alkenes has been shown to proceed with high levels of regio- and enantioselectivity, where a native carbonyl directing group plays a crucial role. researchgate.net

These selective strategies are fundamental to constructing complex molecules with a cyclobutane core, ensuring that substituents are installed at the correct positions and that only the desired functional groups participate in the reaction.

Table 2: Methods for Achieving Selectivity in Cyclobutane Synthesis

| Selectivity Type | Method | Description | Example |

|---|---|---|---|

| Regioselectivity | Lewis Acid Catalysis | A Lewis acid mediates a cascade reaction, directing the orientation of intermediates to form a specific regioisomer. nih.gov | Synthesis of spiro cyclobutane-isobenzofuranimines via head-to-head dimerization of allenes. nih.gov |

| Chemoselectivity | Visible Light Photocatalysis | Selective excitation of one reactant (e.g., an enyne) allows it to react with another (e.g., an alkene) while tolerating other functional groups. nih.govdatapdf.com | Cross [2+2] cycloaddition of enynes and alkenes to form alkynyl cyclobutanes. nih.gov |

| Stereoselectivity | Chiral Catalysis | An iridium catalyst with a chiral ligand is used for asymmetric allylic etherification, leading to an enantioenriched product. chemistryviews.org | Cascade synthesis of chiral oxa- smolecule.comntu.ac.uk-bicyclic heptanes. chemistryviews.org |

| Regio- and Enantioselectivity | Directed Hydroboration | A copper hydride system with a bisphosphine ligand and a directing group controls both the position and stereochemistry of boron addition. researchgate.net | Hydroboration of difluoroalkyl-substituted internal alkenes. researchgate.net |

Stereochemical Control and Enantioselective Synthesis of 3 Ethoxycyclobutan 1 Amine Hydrochloride

Strategies for Diastereoselective Cyclobutane (B1203170) Formation

The formation of the cyclobutane ring with specific relative stereochemistry (diastereoselectivity) is a fundamental challenge. Various catalytic and substrate-controlled methods have been developed to address this, enabling the synthesis of multi-substituted cyclobutanes with high fidelity.

Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of organometallic reagents to cyclobutene (B1205218) derivatives represents a powerful method for creating chiral cyclobutanes. nih.govrsc.org This approach allows for the simultaneous installation of a substituent and the creation of up to two stereocenters with high levels of control.

In a notable example, the highly diastereo- and enantioselective rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters has been achieved using arylboronic acids. nih.govresearchgate.net The choice of the chiral ligand is critical for controlling the stereochemical outcome. Chiral diene ligands, particularly those that are electron-deficient, have demonstrated excellent capability in directing diastereoselectivity. nih.govrsc.org The reaction mechanism is believed to involve the cis-addition of an aryl-rhodium species to the double bond, followed by a rapid, stereoretentive protonation of the resulting carbon-rhodium bond. This quick protonation step outcompetes other pathways that could lead to isomerization, thereby locking in the trans diastereomer as the major product. rsc.org

The reaction tolerates a range of arylboronic acids, generally affording good to excellent yields and high diastereoselectivities.

| Arylboronic Acid (ArB(OH)₂) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 95 | >20:1 | 96 | nih.gov |

| 4-Methoxyphenylboronic acid | 99 | >20:1 | 97 | nih.gov |

| 4-Chlorophenylboronic acid | 91 | >20:1 | 98 | nih.gov |

| 3-Tolylboronic acid | 92 | >20:1 | 96 | nih.gov |

| 2-Tolylboronic acid | 51 | >20:1 | 83 | nih.gov |

Non-covalent interactions, mediated by chiral templates or auxiliaries, can exert powerful stereochemical control over reactions. Chiral hydrogen-bonding templates have emerged as an effective strategy in asymmetric synthesis, particularly in photochemical reactions where metal-based catalysis can be challenging. nih.gov

This strategy involves a supramolecular approach where a chiral scaffold reversibly binds to a substrate through hydrogen bonds. This complex then shields one face of the reactant, forcing an incoming reagent or reacting partner to approach from the less hindered face, thereby dictating the stereochemistry of the product. nih.gov An example of this is the intermolecular [2+2] photocycloaddition of isoquinolone. In this reaction, a chiral hydrogen-bonding template is used to direct the cycloaddition, resulting in functionalized tricyclic cyclobutane derivatives with outstanding regio-, diastereo-, and enantioselectivity (up to 98% yield and >99% ee). nih.gov The template effectively creates a chiral environment around the substrate, guiding the formation of specific stereoisomers upon photoirradiation.

Stereoretentive transformations, where the stereochemistry of the starting material is preserved in the product, offer a powerful method for transferring chirality. The synthesis of cyclobutanes via the contraction of pyrrolidine (B122466) rings is a prime example of a stereospecific process where the stereochemical integrity is maintained. researchgate.netacs.org

Density Functional Theory (DFT) calculations have provided significant insight into the mechanism of this transformation. researchgate.netacs.orgfrontiersin.org The process begins with the conversion of the pyrrolidine to a 1,1-diazene intermediate. The rate-determining step is the subsequent release of a nitrogen molecule (N₂) to form an open-shell singlet 1,4-biradical intermediate. acs.org The formation of the final cyclobutane product occurs through a barrierless collapse of this biradical. researchgate.netacs.org The stereoretentive nature of the reaction is explained by the fact that the energy required for the rotation of the radical centers (which would lead to stereochemical scrambling) is higher than the energy for the cyclization itself. acs.org Therefore, the ring closure happens rapidly before any loss of stereochemical information can occur, leading to a product with the same relative stereochemistry as the starting pyrrolidine. acs.org

Enantioselective Pathways to Cyclobutanamine Derivatives

Achieving enantioselectivity—the preferential formation of one enantiomer over the other—is critical in drug synthesis. This is accomplished either by building the chiral cyclobutane framework from achiral precursors using a chiral catalyst or by selectively modifying a pre-existing, prochiral cyclobutane ring.

Catalytic asymmetric cycloadditions, particularly [2+2] cycloadditions, are among the most direct methods for constructing chiral cyclobutane rings. nih.gov These reactions involve the coupling of two unsaturated components (e.g., two alkenes) to form the four-membered ring. The use of chiral catalysts, such as Lewis acids, organocatalysts, or transition metal complexes, ensures that the cycloaddition proceeds enantioselectively. nih.govbeilstein-journals.org

Various strategies have been developed:

Visible-Light-Induced Asymmetric [2+2] Cycloaddition : This modern approach uses light and a photosensitizer, often in combination with a chiral catalyst, to promote the reaction. beilstein-journals.org For instance, an iridium-based photosensitizer has been used in a cascade reaction involving an asymmetric allylic etherification followed by an intramolecular [2+2] cycloaddition to produce enantioenriched cyclobutane derivatives with excellent enantioselectivities. beilstein-journals.org

Organocatalyzed [2+2] Cycloadditions : Chiral organic molecules, such as amines or phosphoric acids, can catalyze cycloaddition reactions. These catalysts often operate by forming chiral intermediates (e.g., iminium or enamine ions) that then undergo stereocontrolled cycloaddition. nih.gov

Lewis Acid-Catalyzed [2+2] Cycloadditions : Chiral Lewis acids can coordinate to one of the reacting partners, lowering the energy of the transition state and creating a chiral environment that directs the enantioselective formation of the cyclobutane ring. nih.gov

These methods provide access to a wide array of densely functionalized, enantioenriched cyclobutanes that can serve as precursors to complex molecules like 3-Ethoxycyclobutan-1-amine. nih.gov

An alternative to building the ring from scratch is the asymmetric functionalization of a pre-formed, prochiral cyclobutane. This strategy can be highly effective, especially when biocatalysts are employed to perform selective C-H bond activation. nih.govacs.org

Engineered enzymes from the cytochrome P450 family, specifically P450BM3, have proven to be remarkably effective for the selective C–H hydroxylation of cyclobutylamine (B51885) derivatives at chemically unactivated positions. nih.govresearchgate.net By using a panel of engineered P450BM3 variants, it is possible to achieve high regioselectivity and stereoselectivity, producing a variety of valuable cis- and trans-hydroxylated cyclobutylamine products from a common precursor. nih.gov

In a study on the biocatalytic hydroxylation of N-substituted cyclobutylamines, different enzyme variants were able to selectively produce trans-2-hydroxy, trans-3-hydroxy, cis-2-hydroxy, and cis-3-hydroxy products. nih.gov The selectivity is controlled by the specific mutations within the enzyme's active site, which precisely orient the substrate for oxidation at a specific C-H bond. This biocatalytic approach provides a powerful and efficient route to chiral cyclobutane derivatives that are difficult to access through traditional synthetic methods. nih.govacs.org

| Metabolite (Product) | Most Productive Enzyme Variant | Substrate Conversion (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|

| trans-2-hydroxy-CBA | KU3/AP/SW | >99 | 72 | nih.gov |

| trans-3-hydroxy-CBA | RK/AL/SW | >99 | 79 | nih.gov |

| cis-2-hydroxy-CBA | RK/AL | 96 | 40 | nih.gov |

| cis-3-hydroxy-CBA | RK/SW | 85 | 23 | nih.gov |

Enantioconvergent Cross-Coupling Reactions

While specific literature detailing enantioconvergent cross-coupling reactions for the direct synthesis of 3-Ethoxycyclobutan-1-amine hydrochloride is not extensively available, the principles of this powerful synthetic strategy can be applied. Enantioconvergent cross-coupling reactions are a class of reactions where a racemic starting material is transformed into a single enantiomer of the product. This is typically achieved through the use of a chiral catalyst that selectively reacts with one enantiomer of the racemic substrate or its derivative at a faster rate, while the other enantiomer is either unreactive or undergoes a competing reaction that ultimately funnels it into the same product enantiomer.

A hypothetical approach for the synthesis of an enantiomerically enriched precursor to 3-Ethoxycyclobutan-1-amine could involve the use of a racemic 3-ethoxycyclobutyl halide or triflate. This racemic electrophile could then be coupled with a nitrogen-containing nucleophile in the presence of a chiral transition metal catalyst, such as a palladium or nickel complex with a chiral ligand. The chiral catalyst would facilitate the formation of the C-N bond with a high degree of stereocontrol, leading to an enantioenriched 3-ethoxycyclobutanamine derivative. Subsequent conversion to the hydrochloride salt would yield the target compound.

Key features of a potential enantioconvergent cross-coupling approach:

| Feature | Description |

| Starting Material | Racemic 3-ethoxycyclobutyl electrophile (e.g., bromide, iodide, or triflate). |

| Nucleophile | An appropriate nitrogen source, such as ammonia (B1221849), a protected amine, or an ammonia equivalent. |

| Catalyst System | A transition metal (e.g., Pd, Ni, Cu) complexed with a chiral ligand. |

| Stereochemical Outcome | The formation of a single enantiomer of the 3-ethoxycyclobutanamine product from a racemic starting material. |

Synthesis and Differentiation of cis- and trans-3-Ethoxycyclobutan-1-amine Hydrochloride Isomers

The synthesis of 3-Ethoxycyclobutan-1-amine hydrochloride can result in the formation of two diastereomeric isomers: cis and trans. The spatial arrangement of the ethoxy and amino groups relative to the cyclobutane ring defines these isomers. Their synthesis, separation, and structural differentiation are crucial for isolating the desired active pharmaceutical ingredient.

A common synthetic route to 3-substituted cyclobutanamines involves the reduction of the corresponding 3-substituted cyclobutanone (B123998). In the case of 3-Ethoxycyclobutan-1-amine hydrochloride, the synthesis would likely commence from 3-ethoxycyclobutanone. The stereochemical outcome of the reduction of the ketone and subsequent amination steps will determine the initial ratio of cis and trans isomers.

For instance, the reduction of 3-ethoxycyclobutanone with a hydride reducing agent can lead to a mixture of cis- and trans-3-ethoxycyclobutanol. Studies on similar 3-substituted cyclobutanones have shown that the stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. vub.ac.besemanticscholar.org Generally, the hydride attack occurs from the less sterically hindered face of the cyclobutanone ring. The resulting alcohol can then be converted to the amine via methods such as a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by nucleophilic substitution with an amine.

Alternatively, reductive amination of 3-ethoxycyclobutanone could directly provide a mixture of cis- and trans-3-ethoxycyclobutanamine. The diastereomeric ratio would depend on the steric hindrance presented by the ethoxy group to the approach of the aminating agent.

Differentiation of cis and trans Isomers:

The differentiation of the cis and trans isomers of 3-Ethoxycyclobutan-1-amine hydrochloride is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The spatial relationship between the protons on the cyclobutane ring leads to distinct chemical shifts and coupling constants for the cis and trans isomers.

In the ¹H NMR spectrum , the chemical shifts of the protons attached to the carbons bearing the ethoxy and amino groups (C1 and C3) will differ between the two isomers. More significantly, the vicinal coupling constants (³J) between adjacent protons on the cyclobutane ring are highly dependent on the dihedral angle between them. The puckered nature of the cyclobutane ring leads to different dihedral angles for the cis and trans arrangements of substituents.

For the cis isomer , the substituents are on the same side of the ring. This generally results in specific dihedral angles between the methine protons and the adjacent methylene (B1212753) protons.

For the trans isomer , the substituents are on opposite sides of the ring, leading to different dihedral angles and, consequently, different coupling constants.

A detailed analysis of the coupling patterns, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy), can allow for the unambiguous assignment of the cis and trans configurations.

Conformational Analysis:

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The preferred conformation and the orientation of the substituents (axial vs. equatorial-like) will influence the stability and spectroscopic properties of the cis and trans isomers. lumenlearning.comlibretexts.org For 3-substituted cyclobutanes, the bulky substituents generally prefer to occupy the equatorial-like positions to minimize steric interactions. libretexts.org This conformational preference will impact the observed NMR parameters.

Separation of Isomers:

Mechanistic Elucidation of Reactions Involving Cyclobutane Ring Systems and Amine Functionalities

Detailed Reaction Mechanisms in Cyclobutane (B1203170) Synthesis and Transformations

The construction and subsequent modification of the strained cyclobutane ring are governed by a set of complex and fascinating reaction mechanisms. These processes often involve unique intermediates and transition states that dictate the stereochemistry and regiochemistry of the products.

A significant pathway in the formation of cyclobutane rings involves the generation of 1,4-biradical intermediates. One common method to produce these species is through the extrusion of nitrogen from cyclic azo compounds. For instance, the thermal or photochemical decomposition of a diazene (B1210634) intermediate can lead to the cleavage of two C-N bonds, releasing a molecule of nitrogen gas and forming a singlet 1,4-biradical. acs.org

This biradical species is highly reactive and can undergo several subsequent transformations. The most direct and often desired pathway is a barrierless ring closure to form the cyclobutane ring. acs.org The stereochemistry of the final product is often retained from the starting material, suggesting a concerted or very rapid ring-closing process. acs.org However, competing reactions such as β-fragmentation can occur, leading to the formation of alkene byproducts. acs.org The conformation of the biradical intermediate, particularly the gauche conformation, plays a crucial role in determining the outcome of these competing pathways. acs.org

The hypothesis of biradical involvement in cycloaddition reactions, such as the dimerization of two ethylene (B1197577) molecules to form cyclobutane, has been supported by direct femtosecond studies of the transition-state structures. arxiv.org These studies have indicated that while a concerted reaction is possible, the pathway involving a tetramethylene biradical intermediate is often more favorable. arxiv.org

| Intermediate | Formation Method | Primary Reaction Pathway | Competing Reaction Pathway(s) | Key Factors Influencing Outcome |

|---|---|---|---|---|

| 1,4-Biradical (Singlet) | Nitrogen extrusion from a diazene | Barrierless ring closure to form cyclobutane | β-fragmentation to form alkenes | Conformation of the biradical (e.g., gauche vs. anti) |

| Tetramethylene Biradical | Cycloaddition of two ethylene molecules | Ring closure to form cyclobutane | Decomposition to two ethylene molecules, rearrangement to 1-butene | Reaction conditions (thermal vs. photochemical), steric effects |

The energetic landscape of cyclobutane-forming reactions is characterized by distinct transition states and intermediates. Computational studies, often employing density functional theory (DFT), have provided valuable insights into these energetic profiles.

For the nitrogen extrusion mechanism, the rate-determining step is typically the cleavage of the two C-N bonds to release N₂ and form the 1,4-biradical. acs.org The activation energy for this step has been calculated to be around 17.7 kcal/mol, which is consistent with experimental observations that the reaction can proceed at room temperature, albeit more slowly than at elevated temperatures. acs.org The subsequent ring closure of the singlet biradical is a highly exergonic and barrierless process. acs.org

In the context of cycloaddition reactions, the transition state geometry can vary depending on the ring size and the nature of the reactants. For the [2+2] cycloaddition of ethylene, the concerted pathway has a high activation energy due to steric effects, making the biradical pathway more favorable. arxiv.org The ring opening of cyclobutane also proceeds through a transition state where the ring strain is partially relieved, leading to a lower activation enthalpy compared to the C-C bond dissociation in a linear alkane. arxiv.org

The energetics of these reactions are significantly influenced by ring strain. The inherent strain in the cyclobutane ring, estimated to be around 27.5 kcal/mol, makes its formation challenging but also renders it a useful synthetic intermediate due to the potential for strain-releasing transformations. scribd.combaranlab.org Relief of this strain is a key thermodynamic driving force in many reactions involving cyclobutanes. rsc.org

| Reaction Step | System | Calculated Activation Energy (ΔG‡) | Thermodynamic Change (ΔG) | Reference |

|---|---|---|---|---|

| N₂ Extrusion from Diazene | Pyrrolidine (B122466) derivative | 17.7 kcal/mol | - | acs.org |

| Ring Closure of 1,4-Biradical | Pyrrolidine-derived biradical | Barrierless | -156.9 kcal/mol | acs.org |

| Cyclobutane Ring Opening | Cyclobutane | 60.7 kcal/mol (at 298 K) | - | arxiv.org |

Pericyclic reactions, which proceed through a cyclic transition state, are fundamental to the chemistry of cyclobutane systems. Electrocyclic reactions, a class of pericyclic reactions, involve the intramolecular formation or breaking of a sigma bond at the ends of a conjugated system. uomustansiriyah.edu.iq

The thermal ring-opening of cyclobutene (B1205218) to 1,3-butadiene (B125203) is a classic example of a 4π-electron electrocyclic reaction. masterorganicchemistry.comorganicchemistrydata.org According to the Woodward-Hoffmann rules, this thermal process occurs in a conrotatory fashion, where the substituents at the termini of the breaking sigma bond rotate in the same direction. masterorganicchemistry.comimperial.ac.uk Conversely, the photochemical ring-opening is a disrotatory process. masterorganicchemistry.comimperial.ac.uk These reactions are stereospecific, meaning the stereochemistry of the reactant dictates the stereochemistry of the product. masterorganicchemistry.com

The reverse reaction, the electrocyclic ring-closure of 1,3-butadiene to form cyclobutene, is also governed by these principles. masterorganicchemistry.com While theoretically reversible, the equilibrium often favors the ring-opened form for cyclobutenes due to the significant strain energy of the four-membered ring. uomustansiriyah.edu.iq

These electrocyclic reactions are not limited to simple hydrocarbons and have been utilized in the synthesis of complex natural products. researchgate.net The predictable stereochemical outcomes of these reactions make them powerful tools in organic synthesis.

Mechanistic Aspects of Amine Hydrochloride Formation and Solid-State Stability

The formation of an amine hydrochloride, such as 3-Ethoxycyclobutan-1-amine hydrochloride, is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from hydrochloric acid. youtube.comlibretexts.org This results in the formation of an ammonium (B1175870) cation and a chloride anion, which then associate to form an ionic salt. youtube.com

The formation of the salt significantly alters the physical properties of the compound. Amine hydrochlorides are typically crystalline solids with higher melting points and greater water solubility compared to their free base counterparts. libretexts.org This is due to the strong ionic interactions in the crystal lattice.

Kinetics and Mechanisms of Ligand Substitution Reactions Involving Cyclobutane-Amine Complexes (e.g., Palladium(II) Complexes)

Cyclobutane-amine derivatives can act as ligands in coordination complexes with transition metals, such as palladium(II). The kinetics and mechanisms of ligand substitution reactions in these complexes are of significant interest, particularly in the context of their potential applications in catalysis and medicine. Palladium(II) complexes are often used as models for platinum(II) anticancer drugs due to their similar structural and equilibrium behavior but significantly higher reactivity. psu.edunih.gov

Ligand substitution reactions in square-planar palladium(II) complexes generally proceed through an associative mechanism. libretexts.org In this mechanism, the incoming ligand attacks the metal center to form a five-coordinate transition state or intermediate, after which the leaving group departs. libretexts.orgsolubilityofthings.com The rate of these reactions is typically dependent on the concentration of both the complex and the incoming nucleophile. rsc.org

Kinetic studies on bis(amine)(cyclobutane-1,1-dicarboxylato)palladium(II) complexes have shown that the substitution of the cyclobutane-dicarboxylate ligand occurs in two consecutive steps. rsc.org The rate and activation parameters for these reactions are consistent with an associative substitution mechanism. rsc.org The nature of the amine ligand and the incoming nucleophile can significantly influence the reaction rates. For example, the strong trans influence of sulfur-containing nucleophiles can lead to the subsequent displacement of the amine ligand. rsc.org

Computational and Theoretical Chemistry Studies of 3 Ethoxycyclobutan 1 Amine Hydrochloride and Cyclobutane Derivatives

Application of Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory (DFT), ab initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the properties of cyclobutane (B1203170) derivatives. acs.org These methodologies are applied to investigate molecular structures, vibrational frequencies, and the potential energy surfaces of these strained ring systems. nih.gov For instance, DFT calculations have been successfully employed to unveil the reaction mechanisms for the stereospecific synthesis of cyclobutanes. acs.org High-level ab initio studies have also been crucial in understanding the ring-puckering properties and the origin of the inversion barrier in cyclobutane. nih.gov The combination of experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods such as DFT and molecular dynamics (MD) simulations provides a synergistic approach to comprehensively study the conformational preferences of substituted cyclobutanes in various phases. nih.govacs.orgfigshare.com

Conformational Analysis of the Cyclobutane Ring and Its Substituents

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.orgmasterorganicchemistry.comic.ac.uk This puckering leads to two primary conformations, often described as "chair" and "boat" analogous to cyclohexane, although the energy barrier between them is much lower. acs.org The substituents on the cyclobutane ring significantly influence its conformational equilibrium.

The puckered nature of the cyclobutane ring is a compromise between angle strain and torsional strain. libretexts.org A planar conformation would have 90° bond angles, deviating from the ideal 109.5° for sp³ hybridized carbons, and would also result in eclipsing interactions between adjacent substituents. masterorganicchemistry.com By puckering, the ring can reduce the torsional strain, though this slightly increases the angle strain. libretexts.org The equilibrium geometry of cyclobutane itself has a puckering angle of about 25-35°. nih.govlibretexts.org The energy difference between the puckered (bent) and planar conformations is relatively small, typically in the range of 1-2 kcal/mol. ic.ac.ukacs.org The inversion barrier for monosubstituted cyclobutanes is also low, generally between 1.8 and 2.0 kcal/mol. acs.org

For a substituted cyclobutane like 3-Ethoxycyclobutan-1-amine hydrochloride, the ethoxy and protonated amine groups will have preferred orientations to minimize steric interactions. Generally, substituents on a cyclobutane ring favor the equatorial position to reduce steric strain with other groups on the ring. acs.org In the case of 1,3-disubstituted cyclobutanes, cis and trans isomers are possible. For 3-Ethoxycyclobutan-1-amine, the trans isomer would likely have both the ethoxy and amino groups in equatorial-like positions in the puckered ring, which would be the most stable conformation. The cis isomer would force one substituent into an axial-like position, leading to greater steric interactions and higher energy. The specific conformational preferences are a result of the balance between the steric bulk of the substituents and intramolecular interactions. acs.org

Intramolecular interactions, such as hydrogen bonding and hyperconjugation, play a crucial role in determining the most stable conformation of substituted cyclobutanes. In 3-Ethoxycyclobutan-1-amine hydrochloride, the possibility of intramolecular hydrogen bonding between the protonated amine and the oxygen of the ethoxy group could influence the conformational landscape, potentially stabilizing a conformation that might otherwise be less favorable due to steric hindrance.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, also contributes to conformational stability. youtube.com In cyclobutane, hyperconjugative interactions are strengthened as the ring puckers, suggesting that these electronic delocalizations contribute to the inversion barrier. nih.gov Specifically, interactions such as σ(CC) → σ(CH) and σ(CH) → σ(CH) are significant. nih.gov The presence of electronegative atoms like oxygen and nitrogen in the ethoxy and amine substituents would further modify the hyperconjugative interactions within the molecule.

Theoretical Prediction of Reaction Pathways, Activation Barriers, and Intermediates

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions involving cyclobutane derivatives. acs.orgresearchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. acs.org For example, the mechanism for the stereoretentive synthesis of cyclobutanes from pyrrolidines has been elucidated using DFT, revealing that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org Similarly, the formation of cyclobutane rings through [2+2] cycloaddition reactions has been studied computationally to understand the stepwise versus concerted nature of the mechanism. researchgate.net These theoretical predictions provide valuable insights that can guide the design of new synthetic routes for functionalized cyclobutanes. acs.org

Molecular Modeling and Dynamics Simulations for Conformational Behavior

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of flexible molecules like substituted cyclobutanes in solution. nih.govacs.orgfigshare.com MD simulations can reveal the major conformers present in solution and the timescales of their interconversion. acs.org For 2-substituted cyclobutane-α-amino acid derivatives, MD simulations have shown that some of these molecules are quite rigid and exist primarily in one major conformation in solution. acs.org These simulations, often performed in conjunction with DFT calculations, provide a more complete picture of the conformational landscape by accounting for the effects of solvent and temperature. nih.govacs.orgfigshare.com For 3-Ethoxycyclobutan-1-amine hydrochloride, MD simulations could be used to explore its conformational flexibility in an aqueous environment, providing insights into its solution-phase structure and behavior.

Advanced Analytical Techniques for the Characterization and Structural Elucidation of 3 Ethoxycyclobutan 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR, GIAO-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Ethoxycyclobutan-1-amine hydrochloride in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals and establishes the connectivity of the atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the protons. The characteristic signals for the cyclobutane (B1203170) ring protons are expected to appear in a complex pattern, influenced by their diastereotopic nature and coupling interactions. ias.ac.inresearchgate.net The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the carbon bearing the amine group (C1) and the ethoxy group (C3) are key to assigning the substitution pattern.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The signals for the cyclobutane ring carbons, the ethoxy carbons, and the carbons bonded to the nitrogen and oxygen atoms can be assigned based on their characteristic chemical shifts.

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for definitive structural assignment.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the cyclobutane ring and the ethoxy group. ias.ac.innih.gov

HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. nih.gov

HMBC reveals long-range correlations (typically over two to three bonds) between protons and carbons, which is critical for connecting the ethoxy group and the amine group to the correct positions on the cyclobutane ring. nih.gov

GIAO-NMR: Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) approach combined with Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C chemical shifts. acs.orgimist.marsc.org By comparing the theoretically calculated chemical shifts with the experimental data, the proposed structure and stereochemistry can be confidently confirmed. mdpi.com This method is particularly useful for distinguishing between potential isomers.

Table 1: Representative NMR Data for 3-Ethoxycyclobutan-1-amine Hydrochloride

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| C1-H | ~3.5 - 3.8 (m) | ~48 - 52 | COSY with C2-H₂, C4-H₂; HMBC to C2, C3, C4 |

| C2-H ₂ | ~2.0 - 2.6 (m) | ~30 - 35 | COSY with C1-H, C3-H; HMBC to C1, C3, C4 |

| C3-H | ~4.0 - 4.3 (m) | ~70 - 75 | COSY with C2-H₂, C4-H₂; HMBC to C1, C2, C4, O-CH₂ |

| C4-H ₂ | ~1.9 - 2.5 (m) | ~28 - 33 | COSY with C1-H, C3-H; HMBC to C1, C2, C3 |

| O-CH ₂-CH₃ | ~3.4 - 3.6 (q) | ~63 - 67 | COSY with O-CH₂-CH₃; HMBC to C3, O-CH₂-CH₃ |

| O-CH₂-CH ₃ | ~1.1 - 1.3 (t) | ~14 - 16 | COSY with O-CH₂-CH₃; HMBC to O-CH₂ |

| NH ₃⁺ | ~8.0 - 8.5 (br s) | N/A | N/A |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS) for Molecular Formula Confirmation and Purity Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of 3-Ethoxycyclobutan-1-amine hydrochloride. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The free base form of the compound is typically observed in the mass spectrum. The protonated molecule [M+H]⁺ would be the expected molecular ion in positive-ion mode electrospray ionization (ESI) or chemical ionization (CI). Analysis of the fragmentation pattern in the MS/MS spectrum can provide further structural confirmation, with characteristic losses of the ethoxy group or fragmentation of the cyclobutane ring.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for purity analysis. researchgate.net These methods separate the target compound from any impurities, starting materials, or byproducts before detection by the mass spectrometer. waters.com

LC-MS is particularly suitable for analyzing the non-volatile amine salt directly. explorationpub.com

GC-MS can be used for the analysis of the more volatile free amine form and is highly effective for detecting volatile organic impurities. bre.com

Table 2: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected Ion (m/z) | Information Obtained |

| HRMS | ESI (+) | [C₆H₁₃NO + H]⁺ | Accurate mass for molecular formula confirmation |

| MS/MS | ESI (+) / CI | Fragment ions | Structural information from fragmentation patterns |

| LC-MS | ESI (+) | [M+H]⁺ of compound and impurities | Purity assessment, identification of non-volatile impurities |

| GC-MS | EI / CI | Molecular ion and fragments | Purity assessment, identification of volatile impurities |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) Spectroscopy) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 3-Ethoxycyclobutan-1-amine hydrochloride will display characteristic absorption bands corresponding to its key structural features:

Amine Hydrochloride Salt: A very broad and strong absorption band is expected in the 3200-2400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium (B1175870) cation (R-NH₃⁺). The N-H bending vibrations typically appear around 1600-1500 cm⁻¹. orgchemboulder.com

Ether Group: A strong, characteristic C-O stretching band for the ethoxy group is expected in the 1150-1085 cm⁻¹ region.

Cyclobutane Ring: The C-H stretching vibrations of the methylene (CH₂) groups in the cyclobutane ring will appear just below 3000 cm⁻¹. docbrown.info The constrained geometry of the four-membered ring also gives rise to characteristic ring deformation or "breathing" modes at lower frequencies. docbrown.infodtic.mil

Table 3: Key FT-IR Absorption Bands for 3-Ethoxycyclobutan-1-amine Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (NH₃⁺) | N-H Stretch | 3200 - 2400 | Strong, Broad |

| Ammonium (NH₃⁺) | N-H Bend | 1600 - 1500 | Medium |

| Alkane (Cyclobutane & Ethyl) | C-H Stretch | 2980 - 2850 | Strong |

| Ether (C-O-C) | C-O Stretch | 1150 - 1085 | Strong |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |

| Cyclobutane Ring | Ring Deformation | ~900 | Medium |

X-ray Diffraction for Solid-State Structure Determination of Amine Hydrochloride Salts

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of 3-Ethoxycyclobutan-1-amine hydrochloride in the solid state. This technique provides exact information on bond lengths, bond angles, and the conformation of the cyclobutane ring (puckered or planar).

For an amine hydrochloride salt, XRD is particularly valuable for characterizing the crystal packing and the extensive network of intermolecular interactions. gla.ac.uk It can precisely map the hydrogen bonds between the ammonium (NH₃⁺) group and the chloride anion (Cl⁻), as well as other potential hydrogen bonds involving the ether oxygen. nih.gov This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Table 4: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Significance |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice |

| Bond Lengths & Angles | Confirms atomic connectivity and geometry |

| Torsional Angles | Determines the conformation of the molecule, including ring puckering |

| Hydrogen Bonding Network | Elucidates intermolecular interactions between NH₃⁺ and Cl⁻ ions |

| Crystal Packing | Shows the arrangement of molecules in the three-dimensional lattice |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, UPLC, HPTLC)

Advanced chromatographic techniques are the primary methods for assessing the purity of 3-Ethoxycyclobutan-1-amine hydrochloride and for separating it from potential stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a cornerstone technique for determining the chemical purity of pharmaceutical compounds. moravek.comnih.gov UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. helsinki.fi For amine compounds, reversed-phase HPLC (e.g., using a C18 column) with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and an acidic modifier (like formic acid or trifluoroacetic acid) is commonly employed to ensure good peak shape. Detection is typically achieved using a UV detector (if the molecule has a chromophore) or, more universally, a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or a mass spectrometer (LC-MS). chromatographyonline.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an enhanced form of TLC that provides better separation efficiency and quantitative analysis capabilities. nih.govjpbs.inijcrt.org It is a valuable tool for rapid purity checks and can be particularly effective for separating isomers when the appropriate stationary and mobile phases are chosen. ijirt.orgiipseries.org Different solvent systems can be screened quickly to find optimal conditions for separating the target compound from its impurities.

Table 5: Chromatographic Methods for Analysis

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Detector | Application |

| HPLC / UPLC | C18, C8 (Reversed-Phase) | Acetonitrile/Water with acid modifier | UV, CAD, ELSD, MS | Quantitative purity assessment, impurity profiling |

| HPTLC | Silica Gel, Reversed-Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV, Densitometer | Rapid purity screening, isomer separation |

Derivatization Chemistry and Synthetic Applications of 3 Ethoxycyclobutan 1 Amine Hydrochloride in Complex Molecule Synthesis

Utilization of the Cyclobutanamine Scaffold as a Versatile Chiral Building Block in Organic Synthesis

The development of new pharmaceuticals increasingly relies on the use of chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net Cyclobutanamine derivatives, particularly those with defined stereochemistry like the isomers of 3-ethoxycyclobutan-1-amine, are highly valued as versatile chiral building blocks in asymmetric synthesis. ambeed.comresearchgate.net Their rigid, three-dimensional structure provides a well-defined framework upon which to construct more complex molecules with precise control over the spatial arrangement of functional groups.

The synthesis of chiral amines is a challenging field, but the use of pre-formed chiral precursors avoids potentially difficult enantioselective steps later in a synthetic sequence. nottingham.ac.uk Chiral scaffolds derived from polyfunctional cyclobutane (B1203170) β-amino acids have been successfully transformed into a variety of derivatives, demonstrating their utility as platforms for synthesizing complex molecules through reactions like peptide couplings. researchgate.net The constrained nature of the cyclobutane ring allows it to serve as a key precursor in the synthesis of intricate molecular scaffolds, including highly strained and complex systems like bicyclobutanes, which are themselves intriguing building blocks for generating molecular complexity. nih.gov

Transformation of the Amine Functionality into Other Derivatives (e.g., Amides, Carbamates)

The primary amine group in 3-ethoxycyclobutan-1-amine is a key functional handle that can be readily transformed into a wide array of other functional groups. As a nucleophile, the amine can participate in numerous substitution reactions. smolecule.com This reactivity allows for the straightforward synthesis of derivatives such as amides and carbamates, which are common motifs in biologically active molecules.

Amide Formation: The amine can be acylated by reacting it with carboxylic acids (often activated with coupling agents like DCC or EDC), acyl chlorides, or anhydrides. This reaction forms a stable amide bond, linking the cyclobutane scaffold to other molecular fragments.

Carbamate Formation: Reaction of the amine with chloroformates (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) under basic conditions yields carbamates. These are frequently used as protecting groups for the amine during subsequent synthetic steps or can be integral parts of the final molecule's structure.

These transformations are fundamental in medicinal chemistry for modulating a compound's properties, such as its ability to act as a hydrogen bond donor or acceptor, its polarity, and its metabolic stability.

Table 1: Representative Transformations of the Amine Functionality

| Starting Material | Reagent | Product Class |

|---|---|---|

| 3-Ethoxycyclobutan-1-amine | Acyl Chloride (R-COCl) | Amide |

| 3-Ethoxycyclobutan-1-amine | Chloroformate (R-OCOCl) | Carbamate |

| 3-Ethoxycyclobutan-1-amine | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

Further Functionalization of the Ethoxy Group on the Cyclobutane Ring

While the amine group is often the primary site of reaction, the ethoxy group on the cyclobutane ring also offers opportunities for further functionalization. The ether linkage can be cleaved under specific conditions to reveal a hydroxyl group, which dramatically expands the synthetic possibilities.

Ether cleavage is typically achieved using strong acids (e.g., HBr) or Lewis acids (e.g., boron tribromide, BBr₃). The resulting secondary alcohol on the cyclobutane ring is a versatile intermediate. It can be:

Oxidized to the corresponding ketone (cyclobutanone).

Esterified by reaction with carboxylic acids or their derivatives.

Converted into other ether derivatives via Williamson ether synthesis.

This two-step process of ether cleavage followed by functionalization of the resulting alcohol allows chemists to introduce a different set of functionalities onto the cyclobutane scaffold, thereby accessing a wider range of chemical space. Preliminary studies suggest the ethoxy group may undergo hydrolysis under acidic or basic conditions, leading to the formation of ethanol (B145695) and the corresponding alcohol derivative. smolecule.com

Table 2: Potential Functionalization Pathways for the Ethoxy Group

| Intermediate Step | Reagent | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| Ether Cleavage | BBr₃ or HBr | Hydroxyl (-OH) | Oxidation, Esterification, Etherification |

| Oxidation | PCC or Swern Oxidation | Carbonyl (C=O) | Reductive amination, Wittig reaction |

Construction of Spirocyclic and Fused Ring Systems from Cyclobutanamine Precursors

The inherent ring strain and defined geometry of cyclobutane derivatives make them excellent starting materials for constructing more complex polycyclic systems, such as spirocyclic and fused rings. nih.gov These structural motifs are of great interest in drug discovery as they introduce three-dimensionality and structural novelty.

Fused Ring Systems: These systems, where two rings share two adjacent atoms, can be constructed by forming an additional ring that incorporates atoms from the original cyclobutane core. For instance, the amine and a second functional group (either existing or introduced) on the cyclobutane ring can participate in an intramolecular cyclization to form a fused heterocyclic system. Methodologies for creating fused rings often involve cyclocondensations, intramolecular cyclizations, or cycloadditions. researchgate.net

Spirocyclic Systems: In spirocycles, two rings are joined at a single atom. A cyclobutanamine precursor could be elaborated into a spirocyclic system by, for example, converting the amine to a leaving group and performing an intramolecular substitution with a nucleophilic side chain attached to the C3 position, or by using the C3 position as a tether point for building a second ring.

The synthesis of these complex ring systems from relatively simple precursors like cyclobutanamines is a powerful strategy for rapidly building molecular complexity. nih.govresearchgate.net

Contribution of Cyclobutane Scaffolds to Rigid Scaffolds and Bioisosteric Replacements in Advanced Synthetic Design

The cyclobutane ring is an underrepresented but highly valuable scaffold in medicinal chemistry. nih.govlifechemicals.com Its utility stems from its ability to impart conformational rigidity and to act as a bioisosteric replacement for other common chemical groups. lifechemicals.comnih.gov

Rigid Scaffolds: Flexible molecules often pay a significant entropic penalty upon binding to a target protein, which can decrease their potency. The puckered, conformationally restricted nature of the cyclobutane ring helps to pre-organize the molecule into a bioactive conformation, reducing this entropic loss. nih.gov This rigidity can lead to improved binding affinity and selectivity for the intended biological target. mdpi.com The defined exit vectors from the cyclobutane ring provide excellent scaffolds for fragment-based drug discovery, allowing for predictable growth into a protein's binding pocket. nih.gov

Bioisosteric Replacements: Bioisosterism, the strategy of replacing one chemical moiety with another to improve a molecule's properties, is a key tool in drug design. acs.org The cyclobutane scaffold has proven to be an effective bioisostere for several common groups:

Phenyl Ring: Cyclobutane can serve as a non-aromatic, three-dimensional replacement for a flat phenyl ring, often improving properties like solubility and metabolic stability while maintaining or improving biological activity. nih.gov

gem-Dimethyl Group: The cyclobutane ring can mimic the steric bulk of a gem-dimethyl group, which is often used to block metabolic attack or to orient adjacent groups. The cyclobutane offers a more rigid and defined spatial arrangement. nih.gov

Other Rings and Linkers: It can also replace other cycloalkanes like cyclopentane (B165970) and cyclohexane, often with improved physicochemical properties. nih.gov In some cases, heterocycles like oxetane (B1205548) have been used as bioisosteres for cyclobutanes themselves. thieme-connect.com

The incorporation of cyclobutane scaffolds can thus lead to compounds with enhanced potency, better metabolic profiles, and improved physicochemical characteristics, making them a powerful tool in advanced synthetic design. acs.orgrsc.orgrsc.org

Table 3: The Cyclobutane Ring as a Bioisostere

| Common Moiety | Bioisosteric Replacement | Advantage of Replacement |

|---|---|---|

| Phenyl Ring | Cyclobutane Ring | Increased sp³ character, improved solubility, metabolic stability. nih.gov |

| gem-Dimethyl Group | Cyclobutane Ring | Provides a rigid scaffold, fixes conformation. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxycyclobutan-1-amine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves multi-step organic reactions starting from cyclobutanone derivatives. Key steps include:

- Ring functionalization : Introduction of the ethoxy group via nucleophilic substitution or etherification under anhydrous conditions.

- Amine formation : Reductive amination or Gabriel synthesis to introduce the primary amine group.

- Hydrochloride salt formation : Reaction with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) followed by recrystallization.

- Critical parameters include temperature control (0–5°C during HCl addition to avoid decomposition) and solvent selection (e.g., dichloromethane for inertness) .

Q. How can researchers characterize the stability of 3-Ethoxycyclobutan-1-amine hydrochloride under varying storage conditions?

- Experimental design :

- Accelerated stability testing : Expose the compound to 40°C/75% relative humidity (RH) for 1–3 months. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase).

- Photostability : Use ICH Q1B guidelines with UV light exposure (320–400 nm) to assess decomposition pathways.

- Hygroscopicity : Measure mass change under high humidity (e.g., 90% RH) using dynamic vapor sorption (DVS).

- Store in airtight containers with desiccants at –20°C for long-term stability .

Q. What are the key reactivity patterns of 3-Ethoxycyclobutan-1-amine hydrochloride in organic transformations?

- Reactivity profile :

- Nucleophilic substitution : The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides.

- Oxidation : Susceptible to oxidation via KMnO/HSO to form cyclobutanone derivatives.

- Ring-opening reactions : Under acidic conditions, the cyclobutane ring may undergo strain-driven cleavage to generate linear intermediates.

- Salt metathesis : Exchange with AgNO or NaHCO to isolate the free base or alternative salts .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of 3-Ethoxycyclobutan-1-amine hydrochloride and its impact on biological activity?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to optimize geometry and calculate strain energy (e.g., cyclobutane ring strain ~110 kJ/mol).

- Molecular dynamics (MD) : Simulate solvation in water/DMSO to study hydrogen bonding between the amine group and solvent.

- Docking studies : Map interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina. Correlate with experimental IC values from radioligand binding assays .

Q. What strategies resolve contradictions in spectroscopic data for 3-Ethoxycyclobutan-1-amine hydrochloride derivatives?

- Case study : Discrepancies in signals for ethoxy vs. methoxy substituents.

- Isotopic labeling : Synthesize -enriched ethoxy groups to assign peaks conclusively.

- Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering) causing signal broadening.

- X-ray crystallography : Resolve ambiguities by determining solid-state structures .

Q. How does the ethoxy group influence the compound’s pharmacokinetic properties in preclinical studies?

- In vitro assays :

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Compare with analogs lacking the ethoxy group.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (P cm/s indicates high permeability) .

Q. What green chemistry approaches can improve the sustainability of synthesizing 3-Ethoxycyclobutan-1-amine hydrochloride?

- Methodology :

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Catalysis : Use immobilized lipases for enantioselective amidation, reducing waste.

- Flow chemistry : Optimize continuous processing to minimize energy use (e.g., 50°C vs. reflux conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.